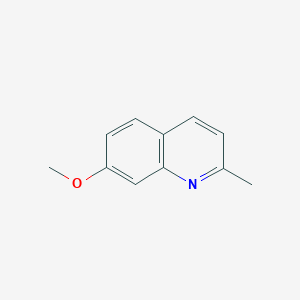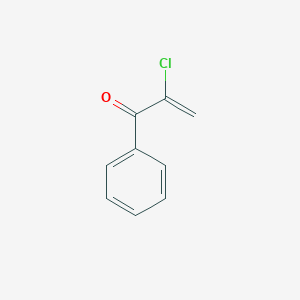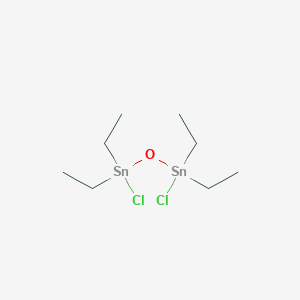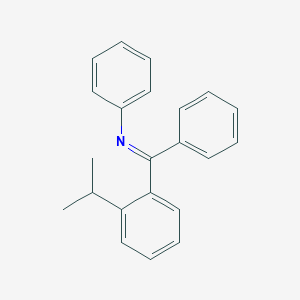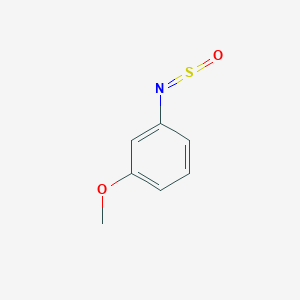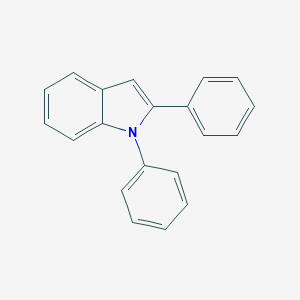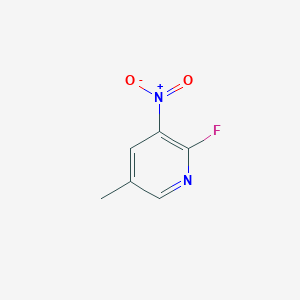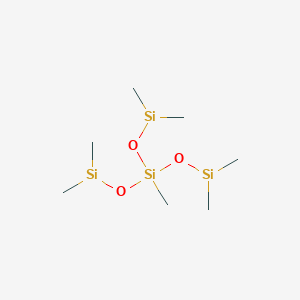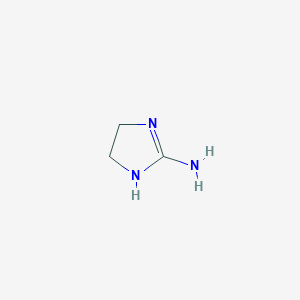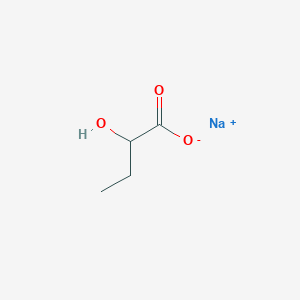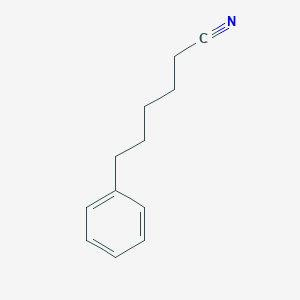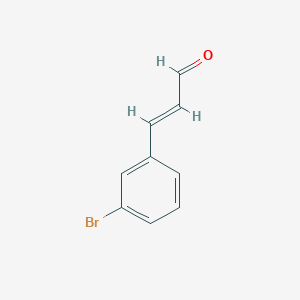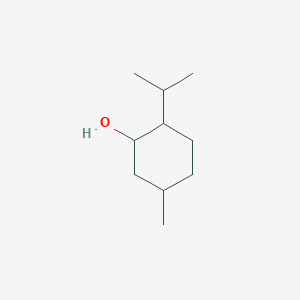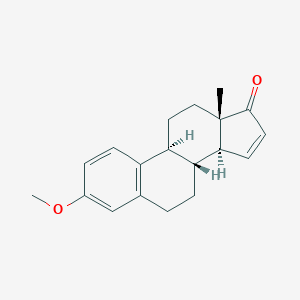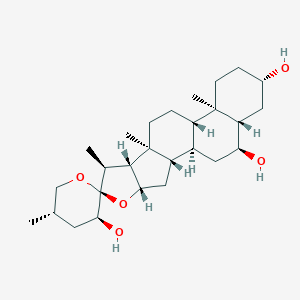
Paniculogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paniculogenin is a natural compound found in the plant, Pterocarpus marsupium. It has been the subject of numerous scientific studies due to its potential therapeutic applications. Paniculogenin has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of paniculogenin is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. Paniculogenin has been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Paniculogenin has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. Paniculogenin has also been found to have potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using paniculogenin in lab experiments include its natural origin, ease of synthesis, and low toxicity. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are numerous future directions for the study of paniculogenin. These include further research into its mechanism of action, potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease, and the development of new therapeutic agents based on paniculogenin. Additionally, the potential use of paniculogenin as a natural alternative to traditional anti-inflammatory and anti-cancer drugs warrants further investigation.
Métodos De Síntesis
Paniculogenin can be synthesized through a variety of methods, including extraction from the Pterocarpus marsupium plant, chemical synthesis, and biotransformation. The most common method of synthesis is through the extraction of the compound from the plant, which is then purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
Paniculogenin has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. Paniculogenin has also been found to have potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease.
Propiedades
Número CAS |
16750-37-1 |
|---|---|
Nombre del producto |
Paniculogenin |
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3',16,19-triol |
InChI |
InChI=1S/C27H44O5/c1-14-9-23(30)27(31-13-14)15(2)24-22(32-27)12-19-17-11-21(29)20-10-16(28)5-7-25(20,3)18(17)6-8-26(19,24)4/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |
Clave InChI |
GDFVLFBHNREYBP-WHFCIYBYSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1)O |
SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |
SMILES canónico |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



